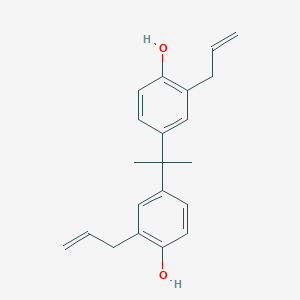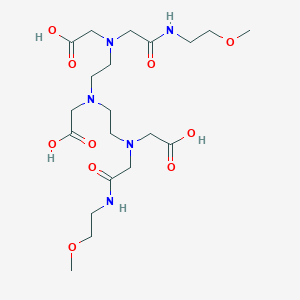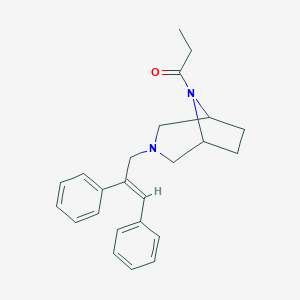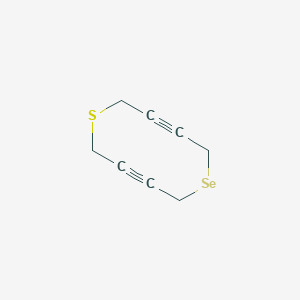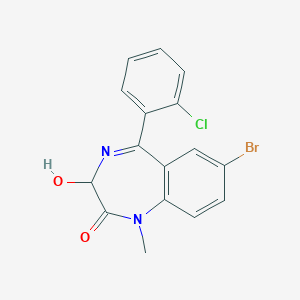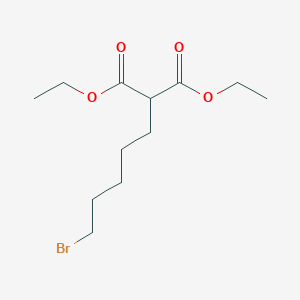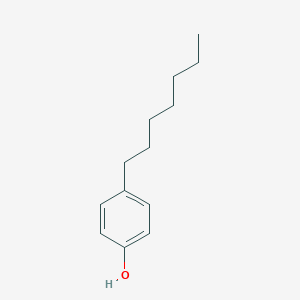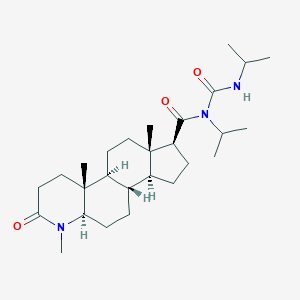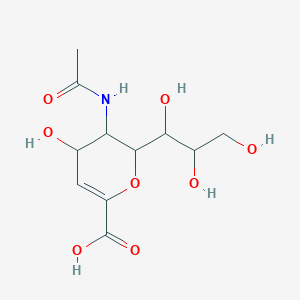
2-脱氧-2,3-脱氢-N-乙酰神经氨酸
概述
描述
2-脱氧-2,3-二脱氢-N-乙酰神经氨酸,俗称DANA,是一种唾液酸酶抑制剂。它是第一个被发现能抑制唾液酸酶活性的化合物,唾液酸酶对于流感病毒的增殖至关重要。DANA来源于唾液酸,在抗病毒研究中起着重要作用,特别是在流感治疗药物的开发中。
科学研究应用
DANA具有广泛的科学研究应用,包括:
化学: 用作研究唾液酸酶抑制和设计新抑制剂的模型化合物。
生物学: 有助于了解唾液酸酶在病毒感染和细胞过程中的作用。
医学: 作为开发抗病毒药物,特别是治疗流感的基础。
作用机制
DANA通过抑制唾液酸酶的活性发挥作用。这些酶负责从糖蛋白和糖脂中裂解唾液酸残基,这是病毒颗粒从感染细胞中释放的关键步骤。 通过抑制唾液酸酶,DANA可以阻止病毒传播到新的细胞,从而限制感染 .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid plays a crucial role in biochemical reactions by inhibiting neuraminidase enzymes. These enzymes, including NEU1, NEU2, NEU3, and NEU4, are responsible for the hydrolysis of sialic acids from glycoproteins and glycolipids. The inhibition of these enzymes by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid prevents the release of sialic acids, thereby affecting various cellular processes. The compound interacts with the active site of neuraminidase enzymes, forming a stable complex that inhibits their activity .
Cellular Effects
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid influences various types of cells and cellular processes. By inhibiting neuraminidase activity, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of neuraminidase can lead to the accumulation of sialic acids on the cell surface, which can alter cell-cell interactions and signal transduction pathways. Additionally, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid has been shown to modulate insulin secretion in pancreatic cells by affecting sialidase activity .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid involves its binding to the active site of neuraminidase enzymes. This binding inhibits the enzymatic activity by preventing the cleavage of sialic acids from glycoproteins and glycolipids. The compound acts as a transition state analog, mimicking the natural substrate of neuraminidase and forming a stable complex with the enzyme. This inhibition can lead to changes in gene expression and cellular functions, as the removal of sialic acids is a critical step in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the inhibition of neuraminidase by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid can lead to sustained changes in cellular function, including reduced viral replication and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits neuraminidase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that the compound can reduce viral replication and alleviate symptoms of viral infections at therapeutic doses .
Metabolic Pathways
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is involved in metabolic pathways related to the metabolism of sialic acids. It interacts with neuraminidase enzymes, inhibiting their activity and preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can affect metabolic flux and the levels of various metabolites, as sialic acids play a critical role in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on neuraminidase enzymes. The distribution of the compound can influence its overall efficacy and impact on cellular functions .
Subcellular Localization
The subcellular localization of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is primarily determined by its interactions with neuraminidase enzymes and other cellular components. The compound is directed to specific compartments, such as lysosomes and the cell membrane, where it can inhibit neuraminidase activity. Post-translational modifications and targeting signals play a role in the precise localization of the compound, affecting its activity and function within the cell .
准备方法
合成路线和反应条件
DANA是通过唾液酸C2羟基脱水合成的。该过程涉及从唾液酸结构中去除一个水分子,从而形成DANA。 将C4位置的羟基用氨基取代显著提高了该化合物的结合亲和力,从而产生了更强的抑制剂4-氨基-DANA .
工业生产方法
DANA的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程通常包括使用自动化液体处理机来精确添加试剂和控制反应条件。 合成的化合物随后使用结晶或色谱等技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
DANA会发生各种化学反应,包括:
氧化: DANA可以被氧化形成具有不同结合亲和力的衍生物。
还原: 还原反应可以修饰DANA上的官能团,从而可能增强其抑制特性。
常用试剂和条件
参与DANA反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控温度和pH条件下进行,以确保最佳结果 .
主要形成的产物
这些反应形成的主要产物包括各种DANA衍生物,具有增强的结合亲和力和抑制活性。
相似化合物的比较
类似化合物
扎那米韦: 另一种用作抗病毒药物的唾液酸酶抑制剂。
奥司他韦: 一种广泛使用的抗病毒药物,可抑制唾液酸酶活性。
帕拉米韦: 一种用于治疗流感的唾液酸酶抑制剂。
DANA的独特性
DANA的独特之处在于它可以泛选择性地抑制所有人类神经氨酸酶同工酶,使其成为研究唾液酸酶抑制的多功能化合物。 其结构允许进行各种修饰,从而导致开发出更有效的衍生物 .
属性
IUPAC Name |
3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJZWSZQKHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24967-27-9 | |
| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []
ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.
A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []
A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []
A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []
A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


